molecular formula C17H20N2O2 B5662555 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline

6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5662555
M. Wt: 284.35 g/mol
InChI Key: LQLFPGRXEJWXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and related compounds has been explored through different synthetic routes. One study describes the synthesis of a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, designed based on structure-active relationship information already acquired for this class of compounds. These compounds have shown significant anticonvulsant activity, indicating their potential in treating epilepsy (Gitto et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray diffractometric analysis. For instance, the resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have been determined, providing insights into the enantiomeric forms and their biological activities (Mondeshka et al., 1992).

Chemical Reactions and Properties

Various chemical reactions involving 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline have been studied to understand its reactivity and to develop derivatives with enhanced properties. For example, the deconstruction of the 6,7-dimethoxytetrahydroisoquinoline moiety has been explored to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents, highlighting the compound's versatile chemical reactivity (Pati et al., 2015).

Physical Properties Analysis

The physical properties of 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal structure of related compounds, determined through X-ray crystallography, provides valuable information on the compound's geometry and intermolecular interactions, which are essential for understanding its physical properties (Argay et al., 1995).

Chemical Properties Analysis

The chemical properties of 6,7-dimethoxy-2-(3-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline, such as its reactivity towards different reagents and its behavior in various chemical environments, have been extensively studied. These studies have led to the development of novel synthetic pathways and the discovery of new pharmacologically active compounds, showcasing the compound's significance in medicinal chemistry and drug design (Hassaneen et al., 2012).

properties

IUPAC Name

6,7-dimethoxy-2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-20-16-8-14-5-7-19(11-13-4-3-6-18-10-13)12-15(14)9-17(16)21-2/h3-4,6,8-10H,5,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLFPGRXEJWXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.